Tetraethylammonium fluoride hydrate

Catalog No.
S735339
CAS No.
98330-04-2
M.F
C8H22FNO
M. Wt
167.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium fluoride hydrate

CAS Number

98330-04-2

Product Name

Tetraethylammonium fluoride hydrate

IUPAC Name

tetraethylazanium;fluoride;hydrate

Molecular Formula

C8H22FNO

Molecular Weight

167.26 g/mol

InChI

InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1

InChI Key

YEKUWOWHPVKTCQ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.O.[F-]

Canonical SMILES

CC[N+](CC)(CC)CC.O.[F-]

The exact mass of the compound Tetraethylammonium fluoride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethylammonium fluoride hydrate (TEAF hydrate) is a versatile quaternary ammonium salt primarily utilized as a highly soluble, mild fluoride ion donor and phase-transfer catalyst. In synthetic and process chemistry, it serves as a critical reagent for the deprotection of silyl ethers, nucleophilic fluorination, and base-catalyzed transformations. Unlike anhydrous fluoride salts which are notoriously unstable and highly hygroscopic, the hydrate form of TEAF offers a stable, easy-to-handle solid that maintains excellent solubility in polar organic solvents such as THF, DMF, and DMSO. Its intermediate cation size—smaller than tetrabutylammonium but larger than tetramethylammonium—provides a unique balance of organic solubility, controlled basicity, and reduced steric hindrance, making it a highly targeted choice for transition-metal-mediated reactions and large-scale pharmaceutical manufacturing [1].

Procurement often defaults to tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) for fluoride-mediated reactions, but these generic substitutes frequently fail in specific process environments. KF is an inexpensive inorganic salt, but it is virtually insoluble in organic solvents, requiring the addition of expensive and toxic crown ethers (e.g., 18-crown-6) or harsh reaction conditions to achieve meaningful conversion. Conversely, while TBAF is highly soluble in organic media, the extreme lipophilicity of its tetrabutylammonium byproducts makes downstream purification notoriously difficult, often requiring complex chromatography or specialized ion-exchange resins. Furthermore, the bulky tetrabutylammonium cation can sterically hinder sensitive transition-metal catalysts. Tetramethylammonium fluoride (TMAF) offers a smaller cation but suffers from extreme hygroscopicity and excessive basicity that can trigger unwanted side reactions. TEAF hydrate occupies a critical functional middle ground, offering the organic solubility of TBAF without its crippling downstream purification penalties .

Superior Aqueous Workup Efficiency in API Scale-Up

During the commercial scale-up of the pharmaceutical API PF-610355, process chemists evaluated various fluoride sources for a critical desilylation step. TBAF was rejected because its highly lipophilic tetrabutylammonium byproducts caused severe phase-separation issues and required complex purification. TEAF hydrate was selected as the optimal reagent because the tetraethylammonium byproducts partition cleanly into the aqueous phase. This allowed the process to achieve high desilylation yields while enabling a simplified, highly scalable aqueous wash protocol at the 35 kg pilot scale [1].

Evidence DimensionDownstream purification processability
Target Compound DataTEAF enabled a simple aqueous wash for byproduct removal at the 35 kg scale.
Comparator Or BaselineTBAF required complex, non-scalable purification due to lipophilic byproducts.
Quantified DifferenceElimination of chromatographic/resin purification steps, significantly reducing process time.
ConditionsDesilylation in methanol/ethyl acetate at 50 °C during API pilot plant scale-up.

For industrial scale-up, TEAF drastically reduces downstream processing costs and solvent waste compared to TBAF.

Enhanced Radiochemical Yield in Transition-Metal-Mediated Fluorination

In the copper-mediated 18F-trifluoromethylation of arenes, the steric bulk of the quaternary ammonium counterion plays a decisive role in catalyst activation. A comparative study demonstrated that generating tetraethylammonium fluoride (TEA[18F]F) in situ resulted in a 56% radiochemical yield of the target trifluoromethylated arene. Under identical conditions, using tetrabutylammonium fluoride (TBA[18F]F) completely inhibited the reaction, resulting in a 0% yield, likely due to the bulky butyl chains interfering with the active copper complex [1].

Evidence DimensionRadiochemical Yield (RCY)
Target Compound Data56% RCY using TEAF.
Comparator Or Baseline0% RCY using TBAF.
Quantified Difference56 percentage point absolute increase in product yield.
ConditionsCu(I)-mediated 18F-trifluoromethylation at 145 °C for 10 minutes.

TEAF is essential for sterically sensitive metal-catalyzed fluorinations where the bulky TBAF completely suppresses catalytic activity.

Organic Solubility and Homogeneous Reactivity vs. Inorganic Fluorides

Inorganic fluorides are often preferred for their low cost, but their lack of organic solubility severely limits their use in homogeneous catalysis. In a study evaluating fluoride-catalyzed regioselective deacylation in methyl ethyl ketone (MEK), potassium fluoride (KF) showed 0% conversion due to its inability to dissociate in the organic medium. In contrast, TEAF hydrate demonstrated excellent solubility and rapid, homogeneous catalytic activity without the need for expensive phase-transfer catalysts like crown ethers[1].

Evidence DimensionCatalytic conversion in organic solvent without crown ethers
Target Compound DataRapid, homogeneous conversion using TEAF.
Comparator Or Baseline0% conversion using KF.
Quantified DifferenceTransition from a non-reactive heterogeneous suspension to a fully reactive homogeneous solution.
ConditionsReactions conducted in methyl ethyl ketone (MEK) at mild temperatures.

TEAF eliminates the need to procure and handle toxic, expensive crown ethers when performing fluoride-mediated reactions in organic solvents.

Large-Scale Desilylation in API Manufacturing

TEAF hydrate is the preferred reagent for removing silyl ether protecting groups during pharmaceutical scale-up. Because tetraethylammonium byproducts are highly water-soluble, they can be easily removed via standard aqueous workups, completely bypassing the expensive and time-consuming chromatographic purification required when using TBAF[1].

Transition-Metal-Catalyzed Fluorination and Radiochemistry

In the synthesis of fluorinated pharmaceuticals and 18F PET tracers, TEAF hydrate is utilized when the steric bulk of TBAF inhibits the transition-metal catalyst. Its smaller cation size allows for efficient formation of the active metal-fluoride complex, enabling reactions that otherwise fail with larger quaternary ammonium salts [2].

Homogeneous Base Catalysis in Organic Solvents

TEAF hydrate serves as an excellent mild base and fluoride source for reactions conducted in polar aprotic solvents (e.g., THF, DMSO, MEK). It is the ideal substitute for inorganic fluorides like KF when the procurement or use of toxic crown ethers is prohibited by process safety or cost constraints [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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